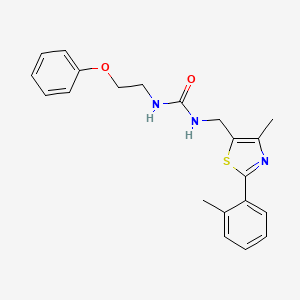

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with pyridinyl and pyrrole substructures are common in medicinal chemistry. They are often used as intermediates in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of compounds is typically characterized using techniques like nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific compound and the conditions. For example, some compounds react with ethyl nitrite or sodium nitrite in aqueous HCl solution .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structures. For example, trifluoromethylpyridine derivatives are used in the agrochemical and pharmaceutical industries due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .Scientific Research Applications

Anti-Inflammatory Applications

The structural analog of the compound, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, has been found to exhibit potent anti-inflammatory activity in vitro . This compound showed a significant inhibition of protein denaturation, a key process in inflammation .

Antimalarial Applications

The same 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester has also been studied for its antimalarial activity . The compound was found to inhibit the growth of the 3D7 P. falciparum strain, a common cause of malaria .

Drug Synthesis Intermediate

The compound can potentially be used as an intermediate in the synthesis of hybrid drugs . Hybrid drug design is a strategy to enhance drug development and reduce manufacturing costs .

Anti-Fibrosis Applications

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could be structurally related to the compound , were found to exhibit anti-fibrotic activities . These compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Antimicrobial Applications

Pyrimidine derivatives, which could be structurally related to the compound, are known to exhibit antimicrobial activities . This suggests potential antimicrobial applications for the compound.

Antiviral Applications

Pyrimidine derivatives are also known for their antiviral activities . This suggests potential antiviral applications for the compound.

Antitumor Applications

Pyrimidine derivatives have been reported to exhibit antitumor activities . This suggests potential antitumor applications for the compound.

Anti-Tubercular Applications

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which could be structurally related to the compound, were found to exhibit anti-tubercular activity .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Mode of Action

Related compounds have been shown to interact with their targets, leading to various biological activities . It’s plausible that 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, affecting a range of biochemical pathways . It’s possible that 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde may have similar effects.

Result of Action

Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that 1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde may have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methyl-5-pyridin-2-ylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-9(8-14)5-6-11(13)10-4-2-3-7-12-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGAGCGFMNUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C2=CC=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2634540.png)

![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)

![2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2634543.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2634544.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2634546.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2634549.png)

![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)

![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)